2-(methylamino)-1-(4-methylpiperazin-1-yl)ethan-1-one dihydrochloride
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Overview
Description
2-(methylamino)-1-(4-methylpiperazin-1-yl)ethan-1-one dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as central nervous system agents and anthelmintics. This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)-1-(4-methylpiperazin-1-yl)ethan-1-one dihydrochloride typically involves the reaction of 4-methylpiperazine with a suitable methylating agent, followed by the introduction of an ethanone group. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process. Industrial methods also focus on minimizing waste and ensuring the safety of the production environment.
Chemical Reactions Analysis
Types of Reactions
2-(methylamino)-1-(4-methylpiperazin-1-yl)ethan-1-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different pharmacological properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule, modifying its chemical and biological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-(methylamino)-1-(4-methylpiperazin-1-yl)ethan-1-one dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, including neurological disorders and infections.
Industry: It is used in the production of other chemical compounds and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(methylamino)-1-(4-methylpiperazin-1-yl)ethan-1-one dihydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The pathways involved in its mechanism of action are complex and may include signal transduction cascades and changes in gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(4-methylpiperazin-1-yl)ethan-1-one: A related compound with similar structural features but lacking the methylamino group.
2-(ethylamino)-1-(4-methylpiperazin-1-yl)ethan-1-one: Another derivative with an ethylamino group instead of a methylamino group.
Uniqueness
2-(methylamino)-1-(4-methylpiperazin-1-yl)ethan-1-one dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methylamino group, in particular, may enhance its pharmacological activity and specificity compared to similar compounds.
Properties
CAS No. |
1176419-86-5 |
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Molecular Formula |
C8H19Cl2N3O |
Molecular Weight |
244.2 |
Purity |
95 |
Origin of Product |
United States |
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